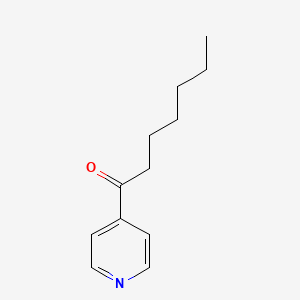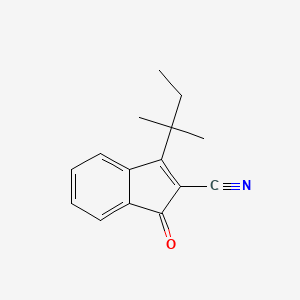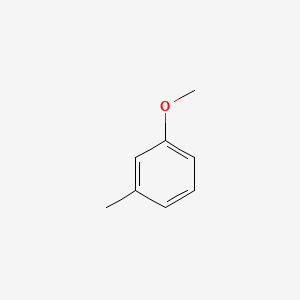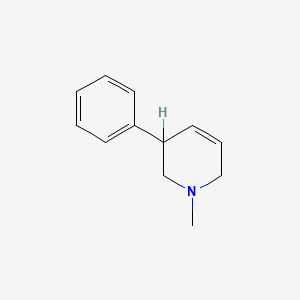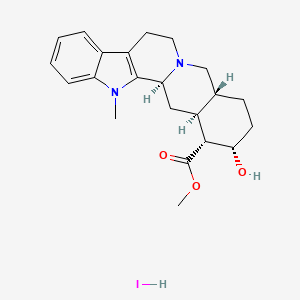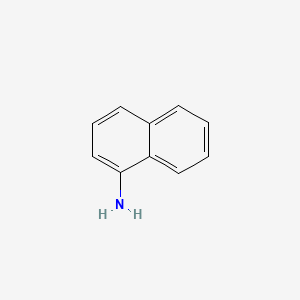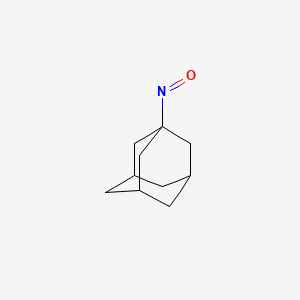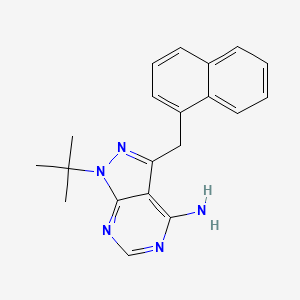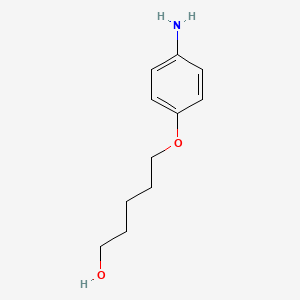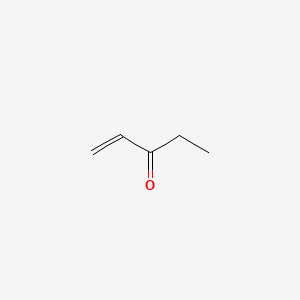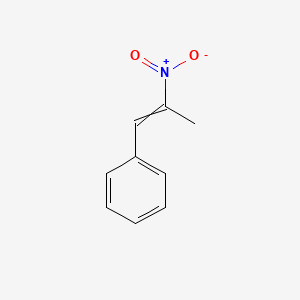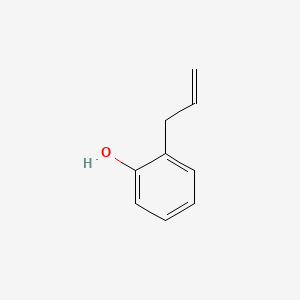
2-Alilfenol
Descripción general
Descripción
El 2-Alilfenol es un compuesto orgánico que pertenece a la clase de los fenoles. Se caracteriza por la presencia de un grupo alilo unido a la segunda posición del anillo fenólico. La fórmula molecular del this compound es C₉H₁₀O, y tiene un peso molecular de 134.1751 g/mol . Este compuesto también se conoce por otros nombres como Fenol, o-alilo; Fenol, 2-(propenil)-; y o-Alilfenol .
Aplicaciones Científicas De Investigación
El 2-Alilfenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos y polímeros.
Biología: Se ha estudiado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: La investigación ha explorado su potencial como agente antiinflamatorio y antioxidante.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 2-Alilfenol implica su interacción con varios objetivos moleculares y vías:
Actividad antimicrobiana: Interfiere con la integridad de la membrana celular de los microorganismos, lo que lleva a la muerte celular.
Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias como la interleucina-1 beta y el factor de necrosis tumoral alfa.
Actividad antioxidante: Elimina las especies reactivas del oxígeno y reduce el estrés oxidativo.
Análisis Bioquímico
Biochemical Properties
2-Allylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the adenosine A2a receptor, where 2-Allylphenol forms hydrogen bonds with critical asparagine residues in the active site . This interaction is crucial for its adenosinergic activity, which contributes to its anti-inflammatory and antinociceptive effects. Additionally, 2-Allylphenol has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, further highlighting its role in modulating inflammatory responses .
Cellular Effects
2-Allylphenol exerts various effects on different types of cells and cellular processes. It has been demonstrated to reduce the production of reactive oxygen species, thereby exhibiting significant antioxidant activity . This reduction in oxidative stress helps protect cells from damage and supports cellular homeostasis. Furthermore, 2-Allylphenol influences cell signaling pathways by modulating the activity of the adenosine A2a receptor, leading to anti-inflammatory and antinociceptive effects . It also affects gene expression by downregulating the expression of pro-inflammatory cytokines, contributing to its overall anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of 2-Allylphenol involves its interaction with various biomolecules and modulation of enzyme activity. As mentioned earlier, 2-Allylphenol binds to the adenosine A2a receptor through hydrogen bonds with asparagine residues . This binding inhibits the release of pro-inflammatory cytokines and reduces oxidative stress by scavenging superoxide radicals . Additionally, 2-Allylphenol’s antioxidant activity is attributed to its ability to sequester reactive oxygen species, thereby protecting cells from oxidative damage . These molecular interactions and activities collectively contribute to the compound’s anti-inflammatory and antinociceptive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Allylphenol have been observed to change over time. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies have demonstrated that 2-Allylphenol continues to exhibit anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Allylphenol vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and antinociceptive effects without causing adverse effects . At higher doses, 2-Allylphenol may induce toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
2-Allylphenol is involved in various metabolic pathways, interacting with several enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism is primarily mediated by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble forms for elimination . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, 2-Allylphenol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to readily cross cell membranes, enabling its accumulation in different cellular compartments . Additionally, 2-Allylphenol’s distribution is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic efficacy .
Subcellular Localization
2-Allylphenol’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it exerts its antioxidant and anti-inflammatory effects . It may also be found in other cellular compartments, such as the mitochondria, where it helps mitigate oxidative stress and maintain cellular homeostasis . The subcellular localization of 2-Allylphenol is influenced by various factors, including its chemical structure and interactions with specific targeting signals and post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2-Alilfenol se puede sintetizar mediante varios métodos. Un método común implica la alilación del fenol usando bromuro de alilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como acetona o dimetilformamida a temperaturas elevadas .
Métodos de producción industrial: En entornos industriales, el this compound se puede producir mediante la hidrogenación catalítica del éter de alilo fenilo. Este proceso implica el uso de un catalizador de paladio y gas hidrógeno bajo condiciones controladas de presión y temperatura .
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-Alilfenol experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en compuestos fenólicos saturados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se utilizan reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.
Principales productos formados:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Compuestos fenólicos saturados.
Sustitución: Fenoles halogenados, nitrados o sulfonados.
Comparación Con Compuestos Similares
El 2-Alilfenol se puede comparar con otros compuestos similares como:
Cardanol: Ambos tienen estructuras fenólicas con una cadena lateral alquilo, pero el cardanol tiene una cadena lateral más larga.
Timol: Ambos tienen propiedades antimicrobianas, pero el timol tiene un patrón de sustitución diferente en el anillo fenólico.
Orto-eugenol: Ambos tienen grupos alilo, pero el orto-eugenol tiene un grupo metoxi adicional en el anillo fenólico.
Singularidad: El this compound es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas en comparación con otros compuestos fenólicos .
Propiedades
IUPAC Name |
2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNGVVZBINFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-98-7, 3383-08-2 (hydrochloride) | |
| Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022164 | |
| Record name | 2-Allylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | Phenol, 2-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1745-81-9, 26761-75-1 | |
| Record name | 2-Allylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylphenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allylphenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-ALLYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ALLYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


